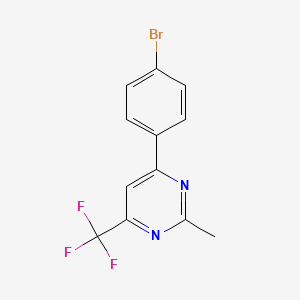
2-Amino-5-oxo-5-(propylamino)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-oxo-5-(propylamino)pentanoic Acid is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group, a ketone group, and a propylamino group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-5-(propylamino)pentanoic Acid typically involves the reaction of a suitable precursor with propylamine under controlled conditions. One common method involves the use of 2-oxo-5-aminopentanoic acid as the starting material, which is then reacted with propylamine in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-oxo-5-(propylamino)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2-Amino-5-oxo-5-(propylamino)pentanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-Amino-5-oxo-5-(propylamino)pentanoic Acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The pathways involved may include amino acid metabolism and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-oxo-5-(propoxy)pentanoic Acid
- 2-Amino-5-oxo-5-(phenylamino)pentanoic Acid
- 2-Oxo-5-aminopentanoic Acid
Uniqueness
2-Amino-5-oxo-5-(propylamino)pentanoic Acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and interactions in various applications .
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-amino-5-oxo-5-(propylamino)pentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-5-10-7(11)4-3-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
PFRXQAMOMSLGRY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


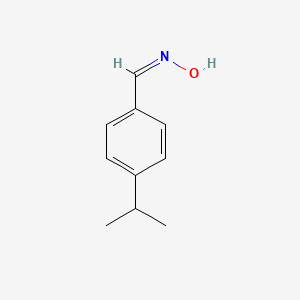
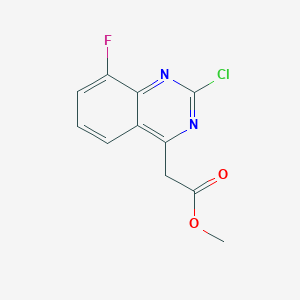
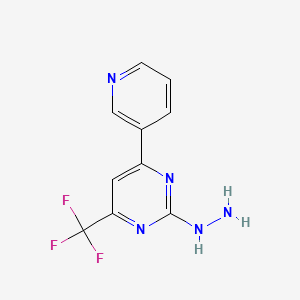
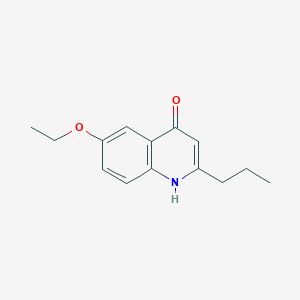
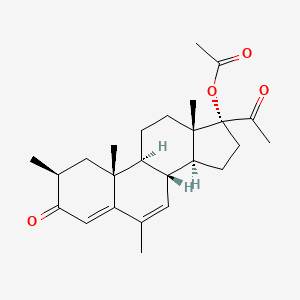
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)


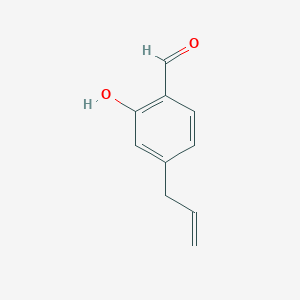
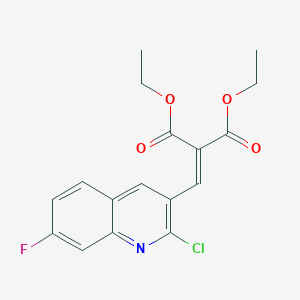
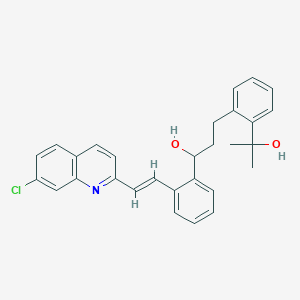
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
